molecular formula C17H14F2N4O B278803 N-(3,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

N-(3,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B278803
M. Wt: 328.32 g/mol
InChI Key: CEAALICNCYHHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as DFTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of triazole-based compounds, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.

Scientific Research Applications

N-(3,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in drug discovery and development. Several studies have reported that N-(3,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide exhibits potent anticancer activity against various cancer cell lines, including lung, breast, and colon cancer. In addition, N-(3,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been found to exhibit antiviral activity against the influenza virus and antimicrobial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. For example, N-(3,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been found to inhibit the activity of tubulin, a protein involved in cell division, and induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(3,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been found to inhibit the activity of neuraminidase, an enzyme involved in the replication of the influenza virus.
Biochemical and physiological effects:
N-(3,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been found to exhibit several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of neuraminidase activity in the influenza virus, and the inhibition of bacterial growth in MRSA. In addition, N-(3,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been found to exhibit low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is its potent and selective activity against cancer cells, viruses, and bacteria, making it a promising candidate for further development as a therapeutic agent. In addition, the synthesis method of N-(3,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is relatively simple and can be optimized for high yield and purity. However, one of the limitations of N-(3,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is its low solubility in water, which may affect its bioavailability and efficacy in vivo. Therefore, further studies are needed to optimize the formulation and delivery of N-(3,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide for clinical use.

Future Directions

There are several future directions for the research and development of N-(3,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One of the main areas of focus is the optimization of the formulation and delivery of N-(3,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide for clinical use, including the development of novel drug delivery systems and the evaluation of its efficacy and safety in preclinical and clinical studies. In addition, further studies are needed to elucidate the mechanism of action of N-(3,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide and its potential applications in other diseases and conditions, such as viral infections and bacterial infections. Overall, the potential of N-(3,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide as a therapeutic agent warrants further investigation and development.

Synthesis Methods

The synthesis of N-(3,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3,4-difluoroaniline with ethyl propiolate, followed by the addition of phenyl isocyanate and subsequent cyclization with sodium azide. The final product is obtained by the reaction of the resulting triazole with 4-chlorobenzoyl chloride. The synthesis method of N-(3,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been reported in several scientific journals and has been optimized to provide high yields and purity of the compound.

properties

Product Name

N-(3,4-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Molecular Formula

C17H14F2N4O

Molecular Weight

328.32 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-5-ethyl-1-phenyltriazole-4-carboxamide

InChI

InChI=1S/C17H14F2N4O/c1-2-15-16(21-22-23(15)12-6-4-3-5-7-12)17(24)20-11-8-9-13(18)14(19)10-11/h3-10H,2H2,1H3,(H,20,24)

InChI Key

CEAALICNCYHHFP-UHFFFAOYSA-N

SMILES

CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)F)F

Canonical SMILES

CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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